8-Chloro-3-iodoquinoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-iodoquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H6ClIN2O2S and a molecular weight of 368.58 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Vorbereitungsmethoden
The synthesis of 8-Chloro-3-iodoquinoline-5-sulfonamide typically involves the introduction of chloro and iodo substituents onto the quinoline ring, followed by the sulfonation of the quinoline derivative. One common method includes the use of halogenation reactions where quinoline is treated with chlorine and iodine under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction using reagents like sulfuric acid or chlorosulfonic acid .
Analyse Chemischer Reaktionen
8-Chloro-3-iodoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
8-Chloro-3-iodoquinoline-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-3-iodoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial or anticancer agent .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-3-iodoquinoline-5-sulfonamide can be compared with other quinoline derivatives such as:
5-Chloro-8-hydroxyquinoline: Known for its use in antifungal treatments.
8-Hydroxyquinoline: Widely used in the synthesis of metal chelates and as a fluorescent probe.
Clioquinol (5-Chloro-7-iodo-8-quinolinol): Used as a topical treatment for fungal and bacterial infections.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific combination of chloro, iodo, and sulfonamide groups, which confer unique reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1334147-89-5 |
---|---|
Molekularformel |
C9H6ClIN2O2S |
Molekulargewicht |
368.58 g/mol |
IUPAC-Name |
8-chloro-3-iodoquinoline-5-sulfonamide |
InChI |
InChI=1S/C9H6ClIN2O2S/c10-7-1-2-8(16(12,14)15)6-3-5(11)4-13-9(6)7/h1-4H,(H2,12,14,15) |
InChI-Schlüssel |
PLXPYEJZZGVTOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1S(=O)(=O)N)C=C(C=N2)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.